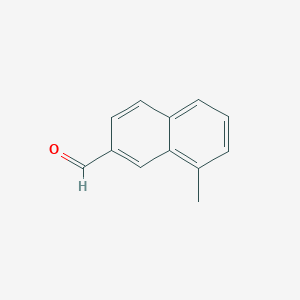

8-Methylnaphthalene-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

63216-67-1 |

|---|---|

Molecular Formula |

C12H10O |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

8-methylnaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H10O/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-8H,1H3 |

InChI Key |

WFABWOMCYZXFLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)C=O |

Origin of Product |

United States |

Advanced Synthetic Strategies for 8 Methylnaphthalene 2 Carbaldehyde and Its Analogs

De Novo Synthetic Routes to Methylated Naphthaldehydes

De novo synthesis, the construction of complex molecules from simpler, readily available precursors, offers a versatile approach to methylated naphthaldehydes. nih.govresearchgate.netnih.gov These routes allow for the strategic placement of substituents by building the bicyclic aromatic system with the desired substitution pattern already incorporated or by using precursors that facilitate regioselective functionalization.

Multi-Step Conversions from Aromatic Precursors

The construction of the naphthalene (B1677914) skeleton often involves the annulation of a second ring onto a pre-existing benzene (B151609) derivative. nih.gov This is a common and powerful strategy for preparing polysubstituted naphthalenes. nih.govthieme-connect.com For a target like 8-methylnaphthalene-2-carbaldehyde, a synthetic sequence might begin with a suitably substituted benzene derivative.

One conceptual approach involves the reaction of a substituted phenyl ketone with an appropriate coupling partner to build the second ring. For instance, a multi-step synthesis could be envisioned starting from an ortho-substituted benzaldehyde (B42025) or ketone, which undergoes a series of reactions such as aldol (B89426) condensations, cyclizations, and aromatizations to yield the naphthalene core. The challenge lies in controlling the regiochemistry throughout the sequence to ensure the final 1,7-disubstitution pattern (corresponding to the 8-methyl and 2-carbaldehyde groups after renumbering the naphthalene system).

Palladium-catalyzed cascade reactions have also emerged as a powerful tool for constructing naphthalene rings from simple precursors like aldehydes and hydrazones, yielding highly functionalized products. thieme-connect.com

Regioselective Formylation Methodologies

Formylation is a chemical process where a formyl group (-CHO) is introduced onto a compound. wikipedia.org For aromatic systems like naphthalene, achieving regioselectivity is paramount, as the molecule has two distinct positions for substitution (α and β). thieme-connect.com The formylation of a pre-existing methylnaphthalene, such as 1-methylnaphthalene (B46632), is a direct route to methylated naphthaldehydes.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. This reaction typically employs a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to generate the electrophilic Vilsmeier reagent, which then attacks the aromatic ring. For 1-methylnaphthalene, formylation tends to occur at the C4 position due to the directing effect of the methyl group. To achieve formylation at the C7 position (to eventually yield the target compound's substitution pattern), one would need to start with a different precursor or use directing groups to override the inherent reactivity of the naphthalene ring system.

The Duff reaction is another method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA). wikipedia.org While primarily used for phenols, its principles can be adapted for other activated aromatic systems. wikipedia.orgresearchgate.net The reaction proceeds via an iminium ion intermediate and generally requires strongly electron-donating groups on the ring. wikipedia.org

Controlling the regioselectivity of such electrophilic substitutions can be challenging. researchgate.net However, the use of directing groups or specific catalysts can favor substitution at the less reactive β-position (C2, C3, C6, C7). researchgate.net For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to either the C8 or C2 position by the absence or presence of an aromatic imine intermediate, respectively, demonstrating that regioselectivity can be switched based on reaction conditions. researchgate.net

| Reaction | Reagent(s) | Typical Substrate | Key Features |

| Vilsmeier-Haack | DMF, POCl3 | Electron-rich aromatics | Formylates activated positions. |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols, activated aromatics | Primarily ortho-formylation. wikipedia.org |

| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Benzene, alkylbenzenes | High-pressure reaction for simple arenes. wikipedia.org |

| Gattermann Reaction | HCN, HCl | Activated aromatics | Uses cyanide as the formyl source. wikipedia.org |

Oxidative Functionalization of Alkylnaphthalenes

An alternative to direct formylation is the selective oxidation of a methyl group on a pre-formed dimethylnaphthalene precursor. For the synthesis of this compound, a logical starting material would be 1,7-dimethylnaphthalene. The goal is to selectively oxidize the methyl group at the C7 position (which becomes the C2 position in the final naphthaldehyde) to a carbaldehyde, while leaving the C1 methyl group intact.

The oxidation of alkylarenes to aldehydes can be accomplished using various reagents, but achieving selectivity without over-oxidation to the carboxylic acid can be difficult. Common methods for the oxidation of naphthalene derivatives include using agents like chromic acid or potassium permanganate (B83412). chemneo.com However, these are strong oxidants and may lack the required selectivity for a molecule with multiple oxidizable sites. Milder, more selective methods, potentially involving catalytic air oxidation or the use of reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or N-bromosuccinimide (NBS) under specific conditions, would be necessary. The development of new oxidative cyclization and functionalization methods continues to be an active area of research. rsc.orgdigitellinc.com

Functional Group Interconversions and Transformations

Functional group interconversion provides a powerful set of tools for arriving at the target molecule from a more accessible, differently functionalized naphthalene derivative.

Aldehyde Group Introductions and Modifications

Beyond direct formylation, an aldehyde group can be introduced by modifying other functional groups. The aldehyde functional group is characterized by a carbonyl center bonded to hydrogen and an R group. wikipedia.orgkhanacademy.org

A classic method for converting a halomethyl group into an aldehyde is the Sommelet reaction . This reaction uses hexamethylenetetramine (HMTA) to transform a benzylic halide (such as 2-(chloromethyl)-8-methylnaphthalene) into the corresponding aldehyde. orgsyn.org The process involves the formation of a quaternary ammonium salt, followed by hydrolysis to yield the aldehyde. orgsyn.org This approach is particularly useful as the required chloromethylnaphthalene can be prepared from the corresponding methylnaphthalene.

Alternatively, an aldehyde can be obtained by the reduction of a carboxylic acid derivative (such as an ester or acid chloride) or by the oxidation of a primary alcohol. For example, 2-naphthoic acid could be converted to 2-naphthaldehyde (B31174). The challenge in the context of this compound would be the synthesis of the precursor, 8-methylnaphthalene-2-carboxylic acid.

| Precursor Functional Group | Reaction Name | Reagent(s) | Product Functional Group |

| -CH2Cl | Sommelet Reaction | Hexamethylenetetramine, H2O | -CHO |

| -COOH | Reduction (via acid chloride) | SOCl2, then H2, Pd/BaSO4 (Rosenmund) | -CHO |

| -CH2OH | Oxidation | PCC, PDC, or Swern Oxidation | -CHO |

| -CN | Reduction | Diisobutylaluminium hydride (DIBAL-H) | -CHO |

Alkylation and Methylation of Naphthalene Ring Systems

Introducing the methyl group at the C8 position is a significant synthetic challenge. Standard electrophilic alkylation reactions, such as the Friedel-Crafts alkylation , on naphthalene itself tend to favor substitution at the more reactive α-position (C1). google.com Alkylation of naphthalene with long-chain alkylating agents often occurs in the presence of acidic catalysts like aluminum trichloride (B1173362) or zeolite catalysts. google.com

To achieve methylation at a specific position, one might employ a strategy involving a directing group. For instance, a functional group at the C1 position that directs an incoming electrophile to the C8 position could be used, followed by removal or transformation of the directing group.

In biological systems, methylation is a known reaction in the anaerobic degradation of naphthalene, where it is converted to 2-methylnaphthalene (B46627). nih.gov While not a direct synthetic laboratory method, such biochemical pathways can inspire the development of new catalytic systems. nih.gov The study of orientation in reactions on substituted naphthalenes, such as 2-methoxy-1-methylnaphthalene, provides valuable data on how existing substituents direct incoming reagents, which is crucial for planning a multi-step synthesis. acs.org

Direct Alkylation of Naphthalene

Direct alkylation of naphthalene is a fundamental method for producing alkylated naphthalenes. wikipedia.org This process typically involves reacting naphthalene with an alkylating agent, such as an olefin, in the presence of a catalyst. google.com The position of alkylation on the naphthalene ring is influenced by several factors, including the nature of the catalyst, the solvent, and the size of the incoming alkyl group. stackexchange.com

Generally, substitution at the 1-position (alpha-position) of naphthalene is kinetically favored due to the formation of a more stable carbocation intermediate. stackexchange.com However, when bulkier alkyl groups are used, steric hindrance with the peri-hydrogen at the 8-position can favor substitution at the 2-position (beta-position). stackexchange.com For the synthesis of this compound, a subsequent formylation step would be necessary after the initial methylation of naphthalene. The Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto an aromatic ring.

In some biological systems, the degradation of naphthalene has been shown to proceed through an initial methylation to form 2-methylnaphthalene. nih.gov This biological pathway highlights the preference for methylation at the 2-position under certain enzymatic conditions. While not a synthetic laboratory method, it provides insight into the regioselectivity of naphthalene methylation.

Table 1: Factors Influencing Regioselectivity in Naphthalene Alkylation

| Factor | Influence on Regioselectivity |

| Catalyst | Can direct substitution to either the α or β position. |

| Solvent | Affects the reaction rate and isomer distribution. |

| Alkyl Group Size | Smaller groups favor the α-position, while bulkier groups favor the β-position due to steric hindrance. stackexchange.com |

| Reaction Temperature | Can influence the kinetic versus thermodynamic product ratio. |

Selective Methylation of Naphthyl Aldehydes

A more direct route to this compound involves the selective methylation of a suitable naphthyl aldehyde precursor. This approach offers greater control over the final substitution pattern. Recent advancements have focused on transition metal-catalyzed C-H activation to achieve regioselective methylation.

For instance, a palladium-catalyzed method has been reported for the regioselective C2- or C8-methylation of 1-naphthaldehydes. researchgate.net By employing different ligands, the selectivity of the methylation can be directed. Glycine as a transient directing group can favor C8-methylation, while an iridium catalyst combined with metanilic acid can direct the reaction to the C2-position. researchgate.net Although this example pertains to 1-naphthaldehydes, the principles of using directing groups to control regioselectivity are broadly applicable in the synthesis of substituted naphthalenes.

Another strategy involves the use of quaternary ammonium salts as methylating agents. nih.gov While demonstrated for the α-methylation of aryl ketones, this methodology could potentially be adapted for the methylation of naphthyl compounds.

Derivatization from Halogenated Naphthalene Precursors

The use of halogenated naphthalene derivatives as starting materials provides a versatile platform for the synthesis of functionalized naphthalenes. nih.gov Halogens, such as bromine or iodine, can be introduced at specific positions on the naphthalene ring and subsequently replaced by other functional groups through various cross-coupling reactions.

For the synthesis of this compound, a plausible route would involve starting with a di-halogenated naphthalene, for example, 2-bromo-8-methylnaphthalene or 2-formyl-8-bromonaphthalene. The bromine atom can then be converted to a methyl group or a formyl group, respectively, using appropriate organometallic reagents and catalysts. The synthesis of a new polymerizable naphthalene derivative, 6-[(trimethyl)silylethynyl]naphthalene-2-ethene, showcases the use of a halogenated naphthalene precursor in a multi-step synthesis. researchgate.net

Catalytic Methodologies in Naphthaldehyde Synthesis

Modern organic synthesis heavily relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency and selectivity. york.ac.uk These methods are instrumental in the construction of complex molecules like substituted naphthaldehydes.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nobelprize.org These reactions have been widely applied in the synthesis of a vast array of organic compounds, including pharmaceuticals and materials. nobelprize.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are among the most important methods for C-C bond formation. nobelprize.org These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent (organoboron in the Suzuki reaction, organozinc in the Negishi reaction) in the presence of a palladium catalyst. nobelprize.org The mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

In the context of synthesizing this compound, a palladium-catalyzed cross-coupling reaction could be employed to introduce the methyl group at the 8-position of a 2-formylnaphthalene derivative bearing a halogen or triflate at the 8-position. Conversely, the formyl group could be introduced via a coupling reaction with a suitable formylating agent. The development of palladium-catalyzed methods for the direct C-H functionalization of aromatic aldehydes further expands the possibilities for synthesizing naphthaldehydes. researchgate.net

Table 2: Key Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Electrophile |

| Suzuki Reaction | Organoboron compound | Organohalide/Triflate |

| Negishi Reaction | Organozinc compound | Organohalide/Triflate |

| Heck Reaction | Alkene | Organohalide/Triflate |

| Sonogashira Reaction | Terminal alkyne | Organohalide/Triflate |

| Stille Reaction | Organotin compound | Organohalide/Triflate |

Copper-catalyzed reactions have emerged as a cost-effective and sustainable alternative to palladium-catalyzed transformations for certain C-H functionalization reactions. researchgate.netnih.gov Copper-mediated methods have been successfully used for the sulfonylation of benzaldehydes and naphthylamides. researchgate.netimperial.ac.uk

One notable strategy involves the use of a transient directing group to guide the copper catalyst to a specific C-H bond. For example, β-alanine can be used as a catalytic transient imine directing group to achieve regioselective sulfonylation of aldehydes. nih.gov In the case of naphthyl carboxaldehydes, γ-(peri)-sulfonylation can be achieved. nih.gov While this specific example demonstrates sulfonylation, the underlying principle of using transient directing groups in copper catalysis could potentially be extended to methylation or other functionalizations required for the synthesis of this compound. Copper has also been utilized in the C-H thiolation of aldehydes via a transient directing group strategy. rsc.org Dual catalytic systems combining copper with an aldehyde have also been developed for the C-H sulfonylation of benzylamines. nih.gov

Annulation and Cyclization Strategies for Naphthalene Ring Formation

Building the naphthalene ring system from simpler precursors through annulation and cyclization reactions is a powerful approach that allows for the introduction of substituents at specific positions from the outset.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and versatile method for constructing six-membered rings. semanticscholar.org While the Diels-Alder reaction of naphthalene itself with dienophiles can be challenging, appropriately substituted dienes and dienophiles can be used to construct the naphthalene core. For instance, the reaction of a substituted diene with a suitable dienophile could lead to a precursor that, upon aromatization, yields a substituted naphthalene. nih.gov

Carboannulation and benzannulation reactions involve the formation of a new benzene ring onto an existing ring system. The Asao-Yamamoto benzannulation, for example, provides a route to 2,3-disubstituted naphthalenes from o-phenylethynyl-benzaldehydes and alkynes. rsc.org This methodology has been extended to the use of halo-silylalkynes, providing access to 2-halo-3-silylnaphthalenes which are precursors to 2-naphthyne intermediates. rsc.orgrsc.org These strategies offer regiocontrolled access to multisubstituted naphthalenes. acs.orgnih.gov A method involving the transmutation of an isoquinoline (B145761) to a naphthalene by reacting with a phosphonium (B103445) ylide proceeds through a 6π-electrocyclization, a type of carboannulation. nih.gov

Electrochemical methods offer a green and efficient alternative for organic synthesis. An electrochemical [4+2] annulation-rearrangement-aromatization of styrenes has been reported for the synthesis of functionalized naphthalene derivatives under mild, metal- and oxidant-free conditions. chempedia.info This process involves the electrochemical generation of reactive intermediates that undergo cyclization and subsequent aromatization. Additionally, anodic dehydrogenative homo-coupling of 2-naphthylamines has been established for the synthesis of 1,1'-binaphthalene-2,2'-diamine (BINAM) derivatives, showcasing the potential of electrochemical methods in C-C bond formation on the naphthalene scaffold. mdpi.com The electrochemical synthesis of naphthaldehyde derivatives has also been explored, for instance, through the anodic acetalization of toluene (B28343) derivatives followed by hydrolysis. gre.ac.uk

Novel Synthetic Approaches and One-Pot Reactions

The synthesis of functionalized naphthalenes, including this compound and its analogs, has been significantly advanced by the development of innovative synthetic strategies. These methods prioritize efficiency, atom economy, and the construction of complex molecular architectures from simple precursors. Novel approaches, particularly one-pot reactions and multicomponent protocols, have emerged as powerful tools for streamlining synthetic sequences and accessing diverse naphthalene derivatives.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates substantial portions of all the starting materials. researchgate.net This approach is highly valued for its ability to rapidly generate molecular complexity and structural diversity, making it ideal for creating libraries of compounds. researchgate.net

One notable MCR for the synthesis of naphthalene derivatives involves a three-component coupling of 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes. researchgate.netnih.gov This reaction proceeds through the formation of an isoindole intermediate, which then undergoes an intramolecular Diels-Alder reaction followed by nitrene extrusion to yield the naphthalene skeleton. researchgate.netnih.gov The process demonstrates high regioselectivity, particularly when using unsymmetrical alkynes. nih.gov

| Reactant Class | Specific Example | Role in Synthesis |

| Benzaldehyde Derivative | 2-Alkynylbenzaldehyde hydrazone | Forms the initial framework |

| Carbene Complex | Fischer carbene complex | Participates in isoindole formation |

| Alkyne | Electron-deficient alkyne | Acts as the dienophile in Diels-Alder |

Another efficient, eco-friendly MCR is the one-pot, three-component synthesis of 1-amidoalkyl-2-naphthols. ajgreenchem.com This reaction utilizes various aldehydes, 2-naphthol, and an amide (like acetamide) under solvent-free conditions, catalyzed by nano-graphene oxide. ajgreenchem.com This method is advantageous due to its high yields, mild reaction conditions, and the reusability of the heterogeneous catalyst. ajgreenchem.com

| Component | Function |

| Aldehyde | Provides the alkyl-bridge carbon |

| 2-Naphthol | Serves as the naphthalene core precursor |

| Acetamide | Acts as the nucleophile (amido group source) |

| Nano-graphene oxide | Heterogeneous catalyst |

Furthermore, the principle of one-pot synthesis has been successfully applied to the functionalization of the naphthalene core itself. A reliable, multigram-scale protocol for the synthesis of 3-bromo- (B131339) and 3,4-dibromo-6-nitro-1,8-naphthalic anhydride (B1165640) from 1,8-naphthalic anhydride has been developed. mdpi.com This process involves sequential nitration and selective bromination in sulfuric acid in a single pot, offering a controllable and efficient route to highly functionalized naphthalimide precursors. mdpi.com

Rearrangement Reactions in Naphthalene Chemistry

Rearrangement reactions offer a pathway to complex or sterically hindered structures that may be difficult to access through conventional synthetic routes. In naphthalene chemistry, these reactions can involve skeletal reorganization or the migration of substituents, often triggered by steric strain or specific catalytic conditions.

An unprecedented rearrangement has been observed in a 1,8-disubstituted naphthalene derivative, leading to the formation of a conjugated aldehyde. acs.org Specifically, the steric hindrance between nitro and carboxylate groups in an 8-nitro-1-naphthoic acid derivative promotes the formation of a highly strained naphtho oxazinium intermediate. acs.org Under mild conditions, the addition of a water molecule initiates a fragmentation of a carbon-carbon bond within the aromatic core, disrupting the naphthalene system and leading to the rearranged product bearing an aldehyde group. acs.org

| Starting Material | Key Intermediate | Final Product | Driving Force |

| 8-Nitro-1-naphthoic acid derivative | Strained naphtho oxazinium | Conjugated aldehyde | Steric strain between 1,8-substituents |

A novel strategy for synthesizing substituted naphthalenes involves the nitrogen-to-carbon (N-to-C) transmutation of isoquinolines. nih.gov This method uses a phosphonium ylide as a carbon source. The reaction proceeds through an intramolecular rearrangement, followed by a 6π-electrocyclization and subsequent elimination to precisely swap the nitrogen atom of the isoquinoline with a carbon unit, yielding the all-carbon naphthalene aromatic ring. nih.gov

Broader examples of rearrangements are found in the Scholl reaction, a classic method for creating polycyclic aromatic hydrocarbons through oxidative C-C bond formation. researchgate.netresearchgate.net Under Scholl reaction conditions, aryl migrations and other skeletal rearrangements can occur, often serendipitously. researchgate.net The specific course of these rearrangements is typically guided by the structure of the molecular precursors. researchgate.netresearchgate.net

Reactivity Profiles and Mechanistic Investigations of 8 Methylnaphthalene 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is a site of significant chemical activity, primarily due to the electrophilic nature of the carbonyl carbon. This makes it a target for a wide array of nucleophilic attacks and a participant in various condensation and redox reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the partially positive carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol. jove.com The general mechanism involves the nucleophile adding to the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³. rsc.org This reaction is reversible for many nucleophiles but can be irreversible with highly basic nucleophiles like those in Grignard reagents or organolithium compounds. nih.gov

The reactivity of the aldehyde is influenced by the large naphthalene (B1677914) ring system, which can sterically hinder the approach of nucleophiles. A variety of nucleophiles can participate in these reactions, leading to a diverse range of products.

Table 1: Examples of Nucleophilic Addition to 8-Methylnaphthalene-2-carbaldehyde

| Nucleophile (Reagent) | Intermediate Product | Final Product | Product Class |

|---|---|---|---|

| Grignard Reagent (R-MgBr) | Magnesium alkoxide | Secondary alcohol | Alcohol |

| Organolithium (R-Li) | Lithium alkoxide | Secondary alcohol | Alcohol |

| Cyanide (NaCN/HCN) | Cyanohydrin alkoxide | Cyanohydrin | Cyanohydrin |

| Hydride (NaBH₄, LiAlH₄) | Alkoxide | Primary alcohol | Alcohol |

| Water (H₂O) | Hydrate (gem-diol) | Hydrate | Gem-diol |

| Alcohol (R'OH) | Hemiacetal | Acetal (with excess alcohol and acid catalyst) | Acetal |

| Amine (R'NH₂) | Carbinolamine | Imine (Schiff Base) | Imine |

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)

Condensation reactions are crucial for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate), catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The Doebner modification uses pyridine as a solvent and allows for condensation with compounds like malonic acid, which is followed by decarboxylation. wikipedia.orgorganic-chemistry.org For this compound, this reaction would lead to the formation of a substituted cinnamic acid derivative, a valuable synthetic intermediate.

Aldol Condensation: Aromatic aldehydes, like this compound, can undergo crossed or mixed aldol condensations with enolizable ketones or aldehydes. numberanalytics.comnumberanalytics.com Since the aromatic aldehyde lacks α-hydrogens, it can only act as the electrophilic partner. byjus.comwikipedia.org The reaction is typically base-catalyzed and results in a β-hydroxy carbonyl compound, which readily dehydrates to form a highly conjugated α,β-unsaturated ketone (a chalcone-like structure). jove.combyjus.com This spontaneous dehydration is a key feature when using aromatic aldehydes. byjus.com

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. iiste.org The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate, which then eliminates a molecule of water to form the C=N double bond. nih.govrsc.org The reaction is often catalyzed by a trace amount of acid. iiste.org Schiff bases derived from naphthaldehyde are stable due to conjugation and are important in coordination chemistry and as intermediates in the synthesis of various biologically active compounds. nih.govrsc.orgnih.gov

Table 2: Condensation Reactions of this compound

| Reaction Name | Reactant(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(COOH)₂) | Weak base (e.g., Pyridine) | α,β-Unsaturated acid |

| Aldol Condensation | Ketone with α-hydrogens (e.g., Acetophenone) | Base (e.g., NaOH) | α,β-Unsaturated ketone (Enone) |

| Schiff Base Formation | Primary amine (e.g., Aniline) | Acid catalyst (e.g., Acetic Acid) | Imine (Schiff Base) |

Oxidation and Reduction Pathways of the Carbaldehyde Group

The aldehyde group is readily oxidized to a carboxylic acid and reduced to a primary alcohol.

Oxidation: Aldehydes are highly susceptible to oxidation. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used. A milder and more selective method for oxidizing aldehydes without affecting other functional groups is the Tollens' test, which uses a reagent of silver(I) ions in ammonia, producing a silver mirror upon reaction. libretexts.org Oxidation of this compound would yield 8-Methylnaphthalene-2-carboxylic acid. In some cases, oxidation can also affect the methyl group on the naphthalene ring. libretexts.org

Reduction: The carbaldehyde group is easily reduced to a primary alcohol (a naphthylmethanol derivative). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation using H₂ gas with a metal catalyst (e.g., Ni, Pd, Pt) can also be employed, though this may also reduce the aromatic rings under more forcing conditions. The reduction of 1-naphthaldehyde (B104281) to α-naphthyl-carbinol has been documented. orgsyn.org

Table 3: Oxidation and Reduction of the Carbaldehyde Group

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or CrO₃/H₂SO₄ | 8-Methylnaphthalene-2-carboxylic acid |

| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 8-Methylnaphthalene-2-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | (8-Methylnaphthalen-2-yl)methanol |

| Reduction | H₂ / Metal Catalyst (e.g., Ni, Pd) | (8-Methylnaphthalen-2-yl)methanol |

Reactivity of the Naphthalene Aromatic System

The naphthalene ring system is generally less aromatic than benzene (B151609) and thus more reactive in both substitution and addition reactions. The presence of the methyl (-CH₃) and carbaldehyde (-CHO) substituents significantly influences the regioselectivity of these reactions.

Aromatic Substitution Reactions

In electrophilic aromatic substitution, the existing substituents on the naphthalene ring direct the position of the incoming electrophile. The -CH₃ group is a weakly activating, ortho-, para-director due to hyperconjugation and inductive effects. libretexts.orgorganicchemistrytutor.com The -CHO group is a deactivating, meta-director because it withdraws electron density from the ring through resonance. youtube.com

Table 4: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent(s) | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 8-Methyl-7-nitro-naphthalene-2-carbaldehyde |

| Halogenation | Br₂ / FeBr₃ | 7-Bromo-8-methyl-naphthalene-2-carbaldehyde |

| Sulfonation | SO₃ / H₂SO₄ | 8-Methyl-2-carbaldehyde-naphthalene-7-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 7-Acyl-8-methyl-naphthalene-2-carbaldehyde |

Note: Predictions are based on general principles of directing effects and may vary based on specific reaction conditions.

Dearomatization and Hydrogenation Processes

Dearomatization reactions convert the flat aromatic system into a three-dimensional cyclic structure, providing access to complex molecular frameworks. nih.govrsc.org This can be achieved through various methods, including reduction, cycloaddition, and metal-catalyzed processes. nih.govnih.govrsc.orgresearchgate.net

Hydrogenation: The naphthalene ring system can be fully or partially hydrogenated. Catalytic hydrogenation of methylnaphthalenes over nickel or precious metal catalysts (Pd, Pt, Rh) can yield methyltetralin (one ring saturated) and ultimately methyldecalin (both rings saturated) products. acs.orgumaine.educdnsciencepub.comacs.org The conditions can be controlled to achieve selective hydrogenation of one ring over the other. For this compound, the ring without the deactivating aldehyde group would likely be hydrogenated first under milder conditions. Under more vigorous conditions, both the aromatic system and the aldehyde group would be reduced.

Dearomatizing Addition: Nucleophilic addition can also lead to dearomatization. nih.govresearchgate.net Strong nucleophiles, such as organolithium reagents, can add to the naphthalene ring system, particularly at the 1,4-positions, leading to dihydronaphthalene derivatives after quenching with an electrophile. nih.gov Photoredox catalysis has also been employed for the intermolecular hydroalkylative dearomatization of naphthalenes. nih.gov

Table 5: Potential Dearomatization and Hydrogenation Products

| Process | Reagent(s)/Conditions | Potential Product(s) |

|---|---|---|

| Partial Hydrogenation | H₂ / Pd/C (mild conditions) | 8-Methyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde |

| Full Hydrogenation | H₂ / Ni or Rh (high pressure/temp) | (Decahydronaphthalen-2-yl)methanol isomers |

| Birch Reduction | Na / NH₃(l), EtOH | Dihydronaphthalene derivatives |

| Dearomatizing Cycloaddition | Dienes, Arenophiles (photochemical/catalytic) | Polycyclic adducts |

Transformations Involving the Methyl Group

While the aldehyde group is a primary site for many chemical transformations, the methyl group on the naphthalene ring also exhibits characteristic reactivity, primarily involving oxidation. Studies on related methylnaphthalene isomers, particularly under biological conditions, provide a strong model for the potential transformations of the methyl group in this compound.

Research on the anaerobic degradation of 1- and 2-methylnaphthalene (B46627) by sulfate-reducing bacteria has shown that the methyl group is the initial site of attack. nih.govnih.gov This biological oxidation pathway serves as a key example of methyl group transformation. In these systems, the methyl group is ultimately converted into a carboxylic acid. nih.govepa.gov For instance, in the metabolism of 2-methylnaphthalene, the methyl group is oxidized to form 2-naphthoic acid. nih.govepa.gov This suggests that under similar enzymatic or specific oxidative conditions, the methyl group of this compound would likely be oxidized to form 2-formylnaphthalene-8-carboxylic acid.

This transformation is significant as it converts a non-polar alkyl group into a polar carboxyl group, drastically altering the molecule's chemical properties. The table below summarizes the principal transformation expected for the methyl group based on analogous systems.

| Transformation | Reagents/Conditions | Expected Product | Analogous System |

| Methyl Group Oxidation | Anaerobic bacteria (sulfate-reducing), Fumarate (B1241708) | 2-formylnaphthalene-8-carboxylic acid | Anaerobic degradation of 1- and 2-methylnaphthalene nih.govnih.gov |

| Radical-Mediated Oxidation | Environmentally Persistent Free Radicals (EPFRs) | 8-(hydroxymethyl)naphthalene-2-carbaldehyde, Naphthoquinone derivatives | Oxidation of 1-methylnaphthalene (B46632) by EPFRs nih.gov |

Reaction Mechanism Elucidation

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. Mechanistic insights are largely drawn from studies on simpler, related naphthalene derivatives.

Detailed Mechanistic Pathways of Key Reactions

The most thoroughly studied mechanistic pathway involving a methylnaphthalene is its anaerobic biodegradation. This process is believed to be initiated by the addition of a fumarate molecule to the methyl group, a reaction catalyzed by a glycyl radical enzyme, likely a naphthyl-methyl-succinate synthase. nih.gov This initial step is analogous to the well-established mechanism of anaerobic toluene (B28343) degradation. researchgate.net

The proposed pathway proceeds as follows:

Activation: A radical is generated on the methyl group of the naphthalene. Fumarate then adds to this radical, forming a (naphthylmethyl)succinate intermediate. nih.govresearchgate.net

CoA-Ligation: The resulting succinate (B1194679) derivative is activated by conversion to its coenzyme A (CoA) thioester.

β-Oxidation: The (naphthylmethyl)succinyl-CoA intermediate undergoes a series of β-oxidation-like steps. This sequence involves oxidation, hydration, and cleavage, ultimately removing the succinyl group and oxidizing the methyl group to a carboxyl group, yielding a naphthoyl-CoA. nih.gov

This pathway highlights a sophisticated biological strategy to functionalize a relatively inert methyl group, making it a central model for understanding the reactivity of the methyl group in this compound.

Investigation of Intermediates and Transition States

The investigation of the anaerobic degradation of 2-methylnaphthalene has successfully identified key metabolic intermediates. The primary adduct, naphthyl-2-methyl-succinic acid, has been detected and characterized in enrichment cultures. nih.gov This intermediate is a crucial piece of evidence for the proposed fumarate addition mechanism.

Following the initial adduct, a series of intermediates associated with a β-oxidation pathway are proposed, culminating in the formation of 2-naphthoic acid, which is considered a central metabolite in the degradation of both naphthalene and 2-methylnaphthalene. nih.gov The detection of these stable intermediates provides snapshots of the reaction pathway. While transition states are transient and not directly observable, their existence and relative energies are often explored through computational studies, such as in the investigation of atmospheric oxidation mechanisms of methylnaphthalenes. rsc.org

For this compound, analogous intermediates would be expected in a similar degradation pathway.

| Proposed Intermediate for this compound | Basis of Proposal |

| (2-formyl-8-naphthylmethyl)succinic acid | Analogy to naphthyl-2-methyl-succinic acid found in 2-methylnaphthalene degradation nih.gov |

| 2-formyl-8-naphthoyl-CoA | Analogy to 2-naphthoyl-CoA, the central intermediate in β-oxidation pathway researchgate.net |

Isotopic Labeling Studies (e.g., Deuterium (B1214612) Exchange)

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. In the context of methylnaphthalene degradation, studies using stable-isotope-labeled substrates have provided definitive evidence for the proposed pathways. For instance, experiments with deuterated 2-methylnaphthalene confirmed that the resulting 2-naphthoic acid originated from the oxidation of the methyl group. acs.org The use of ¹³C-labeled bicarbonate has also been employed to trace the source of carbon in carboxylation reactions during the degradation of unsubstituted naphthalene. nih.gov

Such studies are invaluable for confirming reaction pathways. For this compound, a similar approach could be used:

Deuterium Labeling: Synthesizing 8-(trideuteriomethyl)naphthalene-2-carbaldehyde (CD₃-labeled) and tracking the deuterium atoms through the reaction pathway would confirm whether the methyl group is the site of initial attack.

¹³C Labeling: Using ¹³C-labeled methyl groups would allow for tracking the carbon atom, confirming that it is retained in the final carboxylic acid product. acs.org

These isotopic tracer techniques provide unambiguous evidence that is essential for validating proposed mechanistic pathways.

Influence of Steric and Electronic Effects on Reactivity (e.g., Peri-Effect)

The substitution pattern of this compound leads to significant steric and electronic effects that govern its reactivity. The most dominant of these is the peri-effect, which describes the steric interaction between substituents at the 1- and 8-positions of the naphthalene ring. wikipedia.org

Due to the rigid geometry of the naphthalene skeleton, the C1 and C8 positions are spatially close (approximately 2.5 Å apart). wikipedia.org In this compound, the 8-methyl group creates steric strain that can influence the nearby aldehyde group at the C-2 position, even though it is not a direct 1,8-interaction. This strain forces substituents out of the plane of the aromatic ring, which can impact reactivity. nih.gov

Key consequences of the peri-effect and steric hindrance include:

Distortion from Planarity: The steric repulsion between the hydrogen atoms of the 8-methyl group and the hydrogen at the C-1 position can cause a distortion of the naphthalene ring itself. This out-of-plane distortion can slightly alter the orientation of the 2-carbaldehyde group, potentially affecting its accessibility to reagents. nih.gov

Inhibition of Reactivity: Steric hindrance from the peri-methyl group can impede the approach of bulky reagents to the adjacent C-2 aldehyde. This is particularly relevant in reactions requiring the formation of a bulky transition state, such as Friedel-Crafts alkylation on the ring or addition reactions to the carbonyl group. stackexchange.com

Influence on Selectivity: In reactions involving C-H activation, the steric environment plays a crucial role in directing catalysts to a specific site. For 1-naphthaldehydes, a transient directing group strategy has been used to achieve selective methylation at either the ortho (C-2) or peri (C-8) position. nih.gov The presence of a methyl group at C-8 would inherently block peri-functionalization and could electronically influence the reactivity at other sites on the ring.

The electronic effect of the methyl group is that of a weak electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, this electronic influence is often overshadowed by the powerful steric effects imposed by its peri-positioning.

Catalytic Activation and Reaction Control

Controlling the reactivity of this compound requires the strategic use of catalysts to overcome activation barriers and direct the reaction to the desired position. While specific catalytic systems for this molecule are not widely reported, principles from related naphthalene systems can be applied.

Control of C-H Functionalization: Modern catalysis offers methods for the direct functionalization of C-H bonds. For naphthaldehydes, palladium and iridium catalysts, guided by transient ligands, have been shown to selectively methylate the ring at positions ortho or peri to the aldehyde. nih.gov For this compound, such a strategy could potentially be adapted to target other positions on the ring, although the inherent steric hindrance from the 8-methyl group would be a major factor in catalyst design and resulting selectivity.

Catalytic Hydrogenation: The aldehyde group can be catalytically reduced to an alcohol (8-methylnaphthalen-2-yl)methanol) or completely to a methyl group. Catalytic hydrogenation using metal catalysts like palladium, platinum, or nickel is a standard method for this transformation. youtube.com The choice of catalyst and reaction conditions can control the extent of reduction.

Catalytic Reductive Amination: The aldehyde can be converted to an amine via catalytic reductive amination. This typically involves reacting the aldehyde with an amine or a nitro compound in the presence of H₂ and a metal catalyst (e.g., Pd/C). nih.gov This one-pot process first forms an imine, which is then reduced in situ.

Isomerization Catalysis: In industrial contexts, zeolites and other solid acid catalysts are used for the isomerization of methylnaphthalenes, for example, converting 1-methylnaphthalene to the more desired 2-methylnaphthalene. wikipedia.org While not directly applicable to the functional groups of this compound, this demonstrates the use of catalysts to manipulate the naphthalene core itself.

The table below summarizes catalytic approaches that could be applied to this compound.

| Reaction Type | Catalyst Class | Potential Transformation | Key Challenge/Consideration |

| C-H Arylation/Alkylation | Palladium (Pd), Iridium (Ir) with transient ligands | Functionalization of aromatic C-H bonds | Steric hindrance from the 8-methyl group influencing regioselectivity nih.gov |

| Hydrogenation/Reduction | Palladium (Pd), Platinum (Pt), Nickel (Ni) | Aldehyde to alcohol or methyl group | Achieving selective reduction without affecting the naphthalene ring youtube.com |

| Reductive Amination | Palladium on Carbon (Pd/C) | Aldehyde to amine | Control of mono- vs. di-alkylation of the amine nih.gov |

Spectroscopic Characterization Techniques for 8 Methylnaphthalene 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be utilized to determine the number of different types of protons, their electronic environments, and their proximity to other protons. For 8-Methylnaphthalene-2-carbaldehyde, one would expect to observe distinct signals for the aldehydic proton, the aromatic protons on the naphthalene (B1677914) ring system, and the protons of the methyl group. The chemical shift (δ) of the aldehydic proton would likely appear far downfield (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons would resonate in the aromatic region (approximately δ 7-8.5 ppm), with their specific shifts and coupling patterns (J-coupling) providing information about their positions on the naphthalene ring. The methyl protons would appear as a singlet in the upfield region (around δ 2.5-3.0 ppm).

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the aldehyde group would be expected to have a chemical shift in the range of δ 190-200 ppm. The aromatic carbons would produce a series of signals between δ 120-150 ppm, and the methyl carbon would resonate at a much higher field (lower δ value), typically around 20-30 ppm.

Two-Dimensional and Advanced NMR Experiments (e.g., COSY, HMQC, HSQC, NOESY, DOSY)

To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would help in tracing the connectivity of the protons within the naphthalene ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the placement of the aldehyde and methyl groups on the naphthalene ring by observing correlations from the aldehydic and methyl protons to the quaternary carbons of the ring. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. It would be instrumental in confirming the substitution pattern, for instance, by observing a spatial correlation between the protons of the methyl group at position 8 and the proton at position 7. letopharm.com

DOSY (Diffusion-Ordered Spectroscopy) : This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates. For a purified sample of this compound, DOSY would show all proton signals aligning at the same diffusion coefficient, confirming they belong to the same molecule. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the most prominent and diagnostic peak would be the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. Other expected absorptions would include C-H stretching from the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the aldehyde group often appear as two peaks in the 2700-2900 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. The C=O stretch of the aldehyde would also be visible in the Raman spectrum. Aromatic ring stretching vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the naphthalene core. The symmetric C-H stretching of the methyl group would also be expected to produce a distinct Raman signal.

Analysis of Fundamental Vibrational Modes

The analysis of these modes for this compound can be predicted by examining the spectra of its constituent parts: the naphthalene core, the methyl group, and the aldehyde group.

Key Predicted Vibrational Modes:

C=O Stretching: The most characteristic vibration for an aldehyde is the strong C=O stretching band. In aromatic aldehydes, this band typically appears in the region of 1680-1715 cm⁻¹. For 2-naphthaldehyde (B31174), a strong band is observed around 1695 cm⁻¹, and a similar intense absorption is expected for the 8-methyl derivative. rsc.org

C-H Stretching:

Aldehydic C-H: The C-H bond of the aldehyde group typically shows one or two weak to medium bands in the 2700-2900 cm⁻¹ region. For 1-naphthaldehyde (B104281), these have been identified between 2728-3160 cm⁻¹. researchgate.net

Aromatic C-H: The stretching vibrations of the C-H bonds on the naphthalene ring are expected in the 3000-3100 cm⁻¹ range.

Methyl C-H: The methyl group will exhibit symmetric and asymmetric stretching vibrations, typically found just below 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring system result in several bands of varying intensity, typically in the 1450-1630 cm⁻¹ region. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are also characteristic. The out-of-plane bends are particularly useful for determining the substitution pattern on the aromatic ring and are found in the 700-900 cm⁻¹ range. researchgate.net A local C-H mode of the aldehyde group in 2-naphthaldehyde has been identified at 1402 cm⁻¹. rsc.org

Table 1: Predicted Fundamental Vibrational Modes for this compound This table is predictive and based on data from analogous compounds.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium-Weak |

| Methyl C-H Stretch | -CH₃ | 2850 - 2980 | Medium |

| Aldehydic C-H Stretch | -CHO | 2700 - 2900 | Weak |

| Carbonyl C=O Stretch | -CHO | 1680 - 1715 | Strong |

| Aromatic C=C Stretch | Naphthalene Ring | 1450 - 1630 | Medium-Strong |

| Aldehyde C-H Bend | -CHO | ~1400 | Medium |

| Aromatic C-H Out-of-Plane Bend | Naphthalene Ring | 700 - 900 | Strong |

Electronic Spectroscopy for Conjugation and Chromophores

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for examining the conjugated π-electron system of aromatic molecules like this compound. The naphthalene ring acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light.

The UV-Vis spectrum of naphthalene exhibits strong absorption due to electronic transitions within its conjugated system. researchgate.net The addition of substituents like methyl (-CH₃) and aldehyde (-CHO) groups alters the electronic properties of the naphthalene chromophore. Both groups typically cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands.

The spectrum of 2-methylnaphthalene (B46627) in alcohol shows absorption maxima at approximately 224 nm, 274 nm, 305 nm, and 319 nm. nih.gov For 2-naphthaldehyde, characteristic absorptions are also observed. nist.gov Therefore, this compound is expected to display a complex UV spectrum with several absorption bands in the UV region, likely shifted to slightly longer wavelengths compared to unsubstituted naphthalene due to the electronic effects of both the methyl and aldehyde groups. Studies on substituted naphthalenes show that substitution generally shifts the electronic transitions to the red (lower energy). rsc.org

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Non-polar Solvent This table is predictive and based on data from analogous compounds.

| Compound | Approximate λmax (nm) | Reference Compound Data |

|---|---|---|

| This compound | ~220-230 | Analogous to the S₀→S₃ transition in naphthalenes aanda.org |

| ~270-285 | Analogous to the S₀→S₂ transition in naphthalenes aanda.org | |

| ~310-330 | Analogous to the S₀→S₁ transition in naphthalenes |

The absorption bands observed in the UV-Vis spectrum of this compound correspond to specific electronic transitions. For aromatic systems, the most prominent of these are π-π* (pi to pi-star) transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.

The naphthalene molecule has several such transitions of different energies and intensities. aanda.orgtandfonline.com The introduction of substituents can modify these transitions. The aldehyde group, with its carbonyl function, is an electron-withdrawing group that can extend the conjugation of the π-system. The methyl group is a weak electron-donating group. The interplay of these substituents on the naphthalene core influences the energy gap between the ground state (S₀) and the various excited states (S₁, S₂, etc.), which in turn determines the position of the absorption bands. rsc.org The observed transitions are therefore π-π* transitions that are perturbed by the methyl and aldehyde functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₁₀O. HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Molecular Formula: C₁₂H₁₀O

Nominal Mass: 170 amu

Monoisotopic Mass: 170.07316 Da (Calculated)

The ability of HRMS to provide an exact mass with high precision is crucial for confirming the elemental composition of the target molecule, distinguishing it from potential isomers or impurities. aanda.org

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) which can then undergo fragmentation. The resulting pattern of fragment ions is a molecular fingerprint. For this compound, the fragmentation is governed by the stability of the aromatic system and the reactivity of the aldehyde group. libretexts.orgwikipedia.org

Predicted Fragmentation Pattern:

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 170, corresponding to the intact radical cation. Aromatic systems produce strong molecular ion peaks due to their stability. libretexts.org

[M-1]⁺ Peak: A significant peak at m/z = 169 is predicted, resulting from the loss of the aldehydic hydrogen atom (α-cleavage), a very common fragmentation pathway for aldehydes. miamioh.eduwhitman.edu This forms a stable acylium cation.

[M-29]⁺ Peak: Loss of the entire aldehyde group (-CHO) via cleavage of the bond between the ring and the carbonyl carbon is expected to produce a strong peak at m/z = 141. libretexts.orgmiamioh.edu This fragment corresponds to a methylnaphthyl cation. The fragmentation of this ion would then resemble that of 2-methylnaphthalene. nist.gov

Further Fragmentation: The fragment at m/z = 141 can further lose a hydrogen atom to give a fragment at m/z = 140 or undergo more complex rearrangements and fragmentation of the ring structure itself.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This table is predictive and based on general fragmentation rules for aromatic aldehydes.

| m/z | Predicted Fragment Ion | Origin |

|---|---|---|

| 170 | [C₁₂H₁₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 169 | [C₁₂H₉O]⁺ | [M-H]⁺ (Loss of aldehydic H) |

| 141 | [C₁₁H₉]⁺ | [M-CHO]⁺ (Loss of formyl radical) |

| 115 | [C₉H₇]⁺ | Loss of C₂H₂ from [C₁₁H₉]⁺ |

Advanced Spectroscopic Probes

Sum Frequency Generation (SFG) Spectroscopy

Sum Frequency Generation (SFG) spectroscopy stands as a powerful and versatile second-order nonlinear optical technique uniquely suited for probing the structure, orientation, and vibrational properties of molecules at interfaces. uh.edu Unlike bulk-sensitive techniques, SFG is inherently interface-specific due to its selection rules, which forbid signal generation in media with inversion symmetry. uh.edu This makes it an invaluable tool for studying the surface of this compound in various environments, such as at the air-liquid or solid-liquid interface.

The fundamental principle of SFG involves the spatial and temporal overlap of two high-intensity laser beams—a fixed-frequency visible beam (ωᵥᵢₛ) and a tunable infrared beam (ωᵢᵣ)—at an interface. When the infrared beam is resonant with a vibrational mode of the interfacial molecules, a third beam is generated at the sum frequency (ωₛₑ₉ = ωᵥᵢₛ + ωᵢᵣ). uh.edu The intensity of the SFG signal is significantly enhanced under this resonant condition, providing a vibrational spectrum of the molecules at the interface. nih.gov

For a molecule like this compound, an SFG spectrum would reveal key information about the orientation of the naphthalene ring and the appended methyl and carbaldehyde groups at an interface. The technique is particularly sensitive to the C-H stretching vibrations of the aromatic ring and the methyl group, as well as the C=O stretch of the aldehyde.

Recent studies on aromatic molecules at interfaces have provided significant insights into the interpretation of their SFG spectra. nih.govacs.orgnih.gov Research on benzene (B151609) derivatives has shown that the aromatic C–H stretching signal can be dominated by interfacial quadrupole contributions, which complicates direct interpretation in terms of molecular orientation alone. nih.govacs.orgnih.gov Nevertheless, the sign and magnitude of the SFG peaks associated with specific vibrational modes can be correlated with the average orientation of those functional groups.

The following interactive data table summarizes the expected key vibrational modes of this compound that would be targeted in an SFG experiment, based on data from naphthalene and general aromatic aldehydes. niscpr.res.innasa.govtandfonline.com

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | Naphthalene Ring |

| Methyl C-H Symmetric Stretch | ~2870 | -CH₃ |

| Methyl C-H Asymmetric Stretch | ~2960 | -CH₃ |

| Aldehyde C-H Stretch | 2720 - 2820 | -CHO |

| Carbonyl C=O Stretch | 1680 - 1700 | -CHO |

| Naphthalene Ring C-C Stretch | 1300 - 1600 | Naphthalene Ring |

By analyzing the polarization dependence of the SFG signal for each of these modes, researchers could deduce the average orientation of the this compound molecules at an interface, providing critical information for applications in materials science and catalysis. rsc.org

Computational and Theoretical Studies on 8 Methylnaphthalene 2 Carbaldehyde

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are pivotal in elucidating the molecular properties of 8-Methylnaphthalene-2-carbaldehyde. These computational methods provide insights into the molecule's geometry, electronic structure, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of many-body systems, and it has been widely applied to organic molecules like this compound. researchgate.net By utilizing functionals such as B3LYP in conjunction with a suitable basis set like 6-31G(d,p), researchers can perform geometry optimizations to determine the most stable molecular conformation. nih.govresearchgate.net This process involves finding the minimum energy structure on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the ground state molecule. The optimized geometry provides a foundational understanding of its steric and electronic properties.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. researchgate.net This information helps in understanding the molecule's reactivity and its interactions with other chemical species.

Table 1: Representative Calculated Geometric Parameters for Naphthalene (B1677914) Derivatives (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.36 - 1.42 | 118 - 122 | ~0 or ~180 |

| C-C (methyl) | ~1.51 | - | - |

| C-C (aldehyde) | ~1.48 | - | - |

| C=O | ~1.22 | - | - |

| C-H (aromatic) | ~1.08 | ~120 | - |

| C-H (methyl) | ~1.09 | ~109.5 | - |

| C-C-C (ring) | - | 118 - 122 | - |

| C-C-H (ring) | - | ~120 | - |

| C-C=O | - | ~124 | - |

| O=C-H | - | ~120 | - |

Note: The values in this table are illustrative for a generic naphthalene derivative and would require specific DFT calculations for this compound to determine precise values.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. nih.gov This method is an extension of DFT that can describe the response of the electrons to a time-dependent electromagnetic field, such as light. nih.gov By performing TD-DFT calculations, typically using the same functional and basis set as the ground-state DFT calculations, one can predict the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). This information is crucial for interpreting the UV-Vis absorption spectrum of the molecule. For instance, TD-DFT can help assign the observed absorption bands to specific electronic transitions between molecular orbitals.

Ab Initio and Semi-Empirical Methods

While DFT is a popular choice, ab initio methods, which are based on first principles without empirical parameterization, can also be used for high-accuracy calculations of molecular properties. However, they are computationally more demanding. Semi-empirical methods, which use parameters derived from experimental data, offer a faster but generally less accurate alternative for large systems. For a molecule of the size of this compound, DFT offers a good balance of accuracy and computational cost.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides a deeper understanding of the chemical behavior of this compound.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be a π-orbital localized on the naphthalene ring system, while the LUMO is likely to be a π*-orbital, also delocalized over the aromatic rings and the carbonyl group. The precise energies and spatial distributions of these orbitals can be visualized and quantified using computational software.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -2.0 to -1.0 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Note: These are estimated energy ranges and the actual values for this compound would need to be calculated.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. uni-muenchen.dewikipedia.org It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.org For this compound, NBO analysis can provide detailed information about:

Hybridization: The sp-composition of the hybrid orbitals that form the sigma and pi bonds. uni-muenchen.de

Bonding and Antibonding Interactions: It identifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wikipedia.org The strength of these interactions, particularly the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital (hyperconjugation), can be quantified using second-order perturbation theory. wisc.edu This analysis reveals the extent of electron delocalization and its contribution to the molecule's stability.

Natural Atomic Charges: NBO analysis provides a more chemically intuitive picture of the charge distribution compared to other methods by assigning charges to individual atoms. youtube.com

By examining the NBOs, one can gain a deeper understanding of the electronic effects of the methyl and aldehyde substituents on the naphthalene ring system.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of a molecule, typically represented by a color scale. researchgate.netresearchgate.net

The different colors on an MEP map indicate the regions of varying electrostatic potential. Red, orange, and yellow areas signify regions of negative potential, which are rich in electrons and are thus susceptible to electrophilic attack. researchgate.net Conversely, blue areas denote regions of positive potential, which are electron-poor and are the likely sites for nucleophilic attack. researchgate.net

Table 1: Predicted MEP Characteristics for 7-Methylnaphthalene-2-carbaldehyde

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Aldehyde Oxygen | Strongly Negative | Red/Yellow | Site for electrophilic attack |

| Aldehyde Hydrogen | Positive | Blue | Site for nucleophilic attack |

| Naphthalene Ring | Varied (π-system) | Green/Yellow | Susceptible to electrophilic aromatic substitution |

| Methyl Group Protons | Slightly Positive | Light Blue/Green | Generally low reactivity |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing new compounds or for interpreting experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide insights into the electronic environment of each nucleus. oregonstate.edupdx.edu The chemical shift values are influenced by the shielding or deshielding effects of surrounding electrons. libretexts.org

For 7-Methylnaphthalene-2-carbaldehyde, the calculated ¹H NMR spectrum would be expected to show distinct signals for the aldehyde proton, the aromatic protons on the naphthalene ring, and the protons of the methyl group. The aldehyde proton would appear significantly downfield (at a high ppm value) due to the strong deshielding effect of the carbonyl group. libretexts.org The aromatic protons would resonate in the typical aromatic region, with their precise shifts influenced by the positions of the methyl and aldehyde substituents. The methyl protons would appear at the most upfield position. oregonstate.edu

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 7-Methylnaphthalene-2-carbaldehyde

| Atom Type | Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Hydrogen | Aldehyde (-CHO) | 9.0 - 10.0 | - |

| Hydrogen | Aromatic (Ar-H) | 7.0 - 8.5 | - |

| Hydrogen | Methyl (Ar-CH₃) | 2.0 - 2.5 | - |

| Carbon | Carbonyl (C=O) | - | 190 - 200 |

| Carbon | Aromatic (Ar-C) | - | 120 - 150 |

| Carbon | Methyl (-CH₃) | - | 15 - 25 |

Computational methods can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies and their corresponding intensities. researchgate.netijarst.com These calculations are often performed using DFT methods, and the results can be compared with experimental spectra to confirm the molecular structure and assign vibrational modes. nih.govniscpr.res.in

For 7-Methylnaphthalene-2-carbaldehyde, the predicted vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key predicted vibrations would include:

A strong C=O stretching vibration for the aldehyde group, typically appearing in the range of 1680-1700 cm⁻¹.

C-H stretching vibrations for the aromatic ring and the methyl group, usually found around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C-C stretching vibrations within the aromatic naphthalene ring.

In-plane and out-of-plane C-H bending vibrations. researchgate.net

While a specific vibrational analysis for 7-Methylnaphthalene-2-carbaldehyde is not available in the reviewed literature, studies on related molecules like 2,6- and 2,7-dimethylnaphthalenes have demonstrated the utility of DFT calculations in assigning vibrational modes. ijarst.com

Table 3: Predicted Key Vibrational Frequencies for 7-Methylnaphthalene-2-carbaldehyde

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | Aldehyde | 1680 - 1700 | Strong |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | Methyl Group | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | Naphthalene Ring | 1400 - 1600 | Medium to Strong |

| C-H Bending | Aromatic/Aliphatic | 700 - 1500 | Variable |

Time-dependent density functional theory (TD-DFT) is a computational method used to simulate the ultraviolet-visible (UV-Vis) absorption spectra of molecules. mdpi.comnih.gov These simulations predict the electronic transitions between molecular orbitals, providing the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.comresearchgate.net

The simulated UV-Vis spectrum of 7-Methylnaphthalene-2-carbaldehyde is expected to show absorption bands characteristic of a substituted naphthalene system. The naphthalene core gives rise to strong absorptions in the UV region. The presence of the aldehyde group, a chromophore, would likely cause a red shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted naphthalene. The electronic transitions would primarily involve the π electrons of the aromatic system and the non-bonding electrons of the carbonyl oxygen. While a specific simulated spectrum for this compound is not readily found, TD-DFT calculations on similar aromatic aldehydes have shown good agreement with experimental spectra. mdpi.com

Computational Mechanistic Studies

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can map out the most likely reaction pathways and identify transition states and intermediates. nih.gov

One important reaction for which computational studies would be insightful is the Vilsmeier-Haack formylation of 2-methylnaphthalene (B46627) to produce 7-Methylnaphthalene-2-carbaldehyde. A computational analysis could model the formation of the Vilsmeier reagent and its subsequent electrophilic attack on the naphthalene ring, providing a detailed understanding of the reaction's energetics and regioselectivity. Studies on the methylation of 2-methylnaphthalene have shown that reaction pathways can be complex, involving the formation of intermediate complexes. researchgate.net Similarly, computational studies on the degradation pathways of methylnaphthalenes have provided insights into their environmental fate. ethz.ch

Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis

The investigation of a chemical reaction's mechanism at a molecular level is a primary application of computational chemistry. For this compound, which possesses a reactive aldehyde group, understanding its transformation pathways is crucial. This involves the characterization of transition states and the mapping of the reaction path.

A transition state (TS) represents the highest energy point along a reaction coordinate, an unstable configuration that connects reactants to products. Locating this first-order saddle point on the potential energy surface is a critical step. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) analysis is performed. acs.orgskku.edu An IRC path is the minimum energy path connecting the transition state to the reactants and products, thus confirming that the located TS indeed connects the desired chemical species. skku.edu This analysis provides a detailed picture of the geometric and energetic changes that occur throughout the reaction.

For a hypothetical reaction, such as the nucleophilic addition of a hydride to the carbonyl group of this compound, an IRC analysis would track the trajectory of the atoms as the reaction progresses. The results are typically presented in a table that correlates the reaction coordinate with the energy and key geometrical parameters.

Table 1: Illustrative Intrinsic Reaction Coordinate (IRC) Analysis Data for a Hypothetical Reaction (Note: The following data is illustrative and does not represent actual calculated values for this compound.)

| IRC Point | Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Key Geometrical Parameter (e.g., C-H bond length, Å) |

|---|---|---|---|

| -5 | -1.0 | +2.5 | 2.50 |

| TS | 0.0 | +15.0 (Activation Energy) | 1.80 |

| +5 | +1.0 | -5.0 | 1.10 |

Intermolecular Interactions and Non-Covalent Interactions Analysis

The arrangement of molecules in condensed phases and the stability of molecular complexes are governed by non-covalent interactions (NCIs). For a molecule like this compound, these interactions, including hydrogen bonds and van der Waals forces, are critical.

Quantum Theory of Atoms in Molecules (QTAIM)